molecular formula C21H28N2O2S B2927420 2-(4-ETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE CAS No. 1428352-10-6

2-(4-ETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE

Cat. No.: B2927420
CAS No.: 1428352-10-6
M. Wt: 372.53
InChI Key: BDUQWRHFEIKANT-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}acetamide is a synthetic acetamide derivative featuring a 4-ethoxyphenyl group linked to an acetamide backbone and a piperidine ring substituted with a thiophen-2-yl moiety.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-2-25-19-7-5-17(6-8-19)16-21(24)22-11-14-23-12-9-18(10-13-23)20-4-3-15-26-20/h3-8,15,18H,2,9-14,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUQWRHFEIKANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-ETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE typically involves multiple steps, including the formation of the ethoxyphenyl and thiophenyl-piperidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

2-(4-ETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-ETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene ring, in particular, is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with key analogues identified in the evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Implications
Target: 2-(4-Ethoxyphenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}acetamide C21H28N2O2S* ~396.5* 4-ethoxyphenyl, thiophene-piperidine, ethyl linker Enhanced lipophilicity (ethoxy group); potential CNS activity due to piperidine-thiophene
N-(2-Methoxyethyl)-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]acetamide C17H27N3O2 305.41 Pyridine-ethyl, methoxyethyl, piperidine Reduced lipophilicity (methoxyethyl); possible targeting of nicotinic receptors
2-(4-Ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide C25H29N5O2 431.5 Pyridazine, methylpiperazine, ethoxyphenyl Broader hydrogen-bonding capacity (pyridazine); potential kinase inhibition
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide C21H25ClN2O3S 421.0 Chlorophenyl sulfonyl, ethylphenyl, piperidine Increased electron-withdrawing effects (sulfonyl, Cl); possible protease inhibition
N-(2-Methoxyethyl)-N-(1-[2-(2-thienyl)ethyl]piperidin-4-yl)acetamide C16H26N2O2S 310.45 Thienyl-ethyl, methoxyethyl, piperidine Moderate lipophilicity; structural similarity to target but smaller aromatic system

Note: Target compound’s formula and weight are estimated based on structural analysis, as explicit data is unavailable in the evidence.

Key Structural Differences and Functional Implications

Aromatic Substituents: The target compound’s 4-ethoxyphenyl group provides greater lipophilicity compared to the methoxyethyl groups in and , which may enhance membrane permeability. In contrast, the chlorophenyl sulfonyl group in introduces strong electron-withdrawing effects, likely altering target binding kinetics .

Piperidine Modifications :

  • Substitution at the piperidine 4-position with thiophen-2-yl (target) versus pyridin-2-yl () or methylpiperazine () alters steric bulk and electronic profiles. Thiophene’s sulfur atom may engage in hydrophobic interactions, while pyridine’s nitrogen could participate in polar interactions .

In contrast, the rigid sulfonyl group in may restrict conformational mobility, favoring specific enzyme active sites .

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N1O2S1C_{18}H_{23}N_{1}O_{2}S_{1} with a molecular weight of 349.45 g/mol. The structure features an ethoxyphenyl group, a piperidine moiety, and a thiophene ring, which are significant for its biological activity.

Pharmacological Profile

Recent studies have indicated that this compound exhibits several pharmacological activities, including:

  • Antidepressant Effects : Research shows that derivatives similar to this compound can modulate neurotransmitter levels, particularly serotonin and norepinephrine, suggesting potential antidepressant properties.
  • Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, indicating a role in reducing inflammation in various models.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, although further research is needed to establish its spectrum of activity.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Serotonin Receptor Modulation : The piperidine structure may interact with serotonin receptors, influencing mood and anxiety pathways.
  • Inhibition of Inflammatory Pathways : The presence of the thiophene ring may enhance the compound's ability to inhibit inflammatory mediators.

In Vitro Studies

In vitro studies have demonstrated that 2-(4-ethoxyphenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}acetamide inhibits the release of inflammatory cytokines in human macrophages. For instance, a study reported a significant reduction in IL-1β release at concentrations as low as 10 µM .

Case Studies

A notable case study involved the evaluation of this compound's effects on human embryonic kidney (HEK293) cells. The results indicated low cytotoxicity, suggesting a favorable safety profile for further development .

Data Table of Biological Activities

Activity TypeObserved EffectConcentration (µM)Reference
AntidepressantModulation of neurotransmitters10 - 50
Anti-inflammatoryInhibition of IL-1β release10
AntimicrobialActivity against bacterial strainsVariable
CytotoxicityLow toxicity in HEK293 cells>100

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